molecular formula C19H17N3O4 B2905616 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421483-08-0

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2905616
CAS No.: 1421483-08-0
M. Wt: 351.362
InChI Key: SMIZUEULOPMPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule research compound. Its core structure incorporates a benzodioxole group, a feature present in compounds with a range of documented biological activities, and a methoxyphenyl-imidazole scaffold. This molecular architecture suggests potential for interaction with various enzymatic and receptor targets, making it a candidate for investigative pharmacology and drug discovery research. This product is provided for research purposes and is not intended for diagnostic or therapeutic applications. Potential Research Applications & Mechanism The specific biological activity and mechanism of action for this compound are currently the subject of ongoing research. Based on its structural motifs, potential research areas could include the investigation of its effects on kinase signaling pathways, as imidazole derivatives are known to often target such pathways. Furthermore, the benzo[d][1,3]dioxole component, a key pharmacophore in other molecules, may contribute to modulating cellular processes like proliferation and apoptosis. Researchers are exploring its potential as a modulator of specific ATP-binding cassette transporters, similar to other related benzodioxole compounds documented in scientific literature. Its primary value lies in its use as a chemical probe to study complex biological systems and signal transduction networks. Chemical & Physical Properties Researchers can expect a high-purity solid compound. Specific data on melting point, boiling point, solubility, and logP will be determined and provided upon compound characterization. As with any compound of this nature, proper laboratory handling procedures should be followed, including the use of appropriate personal protective equipment (PPE). Note : The information presented is based on the analysis of related chemical structures and is intended for the guidance of scientific personnel. The exact properties and applications of this compound are to be defined by the researcher.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-14-5-2-12(3-6-14)15-9-20-18(22-15)10-21-19(23)13-4-7-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIZUEULOPMPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . These cell lines are often used in research to study the effects of potential anticancer agents.

Biochemical Pathways

The compound affects the cell cycle, specifically inducing arrest in the G2-M phase . This is a critical phase of the cell cycle where the cell prepares for mitosis or meiosis. By arresting the cell cycle at this stage, the compound prevents the cancer cells from dividing and proliferating.

Chemical Reactions Analysis

Amide Bond Formation

The amide linkage in the target compound is central to its structure. Key synthesis steps involve coupling benzo[d] dioxole-5-carboxylic acid with the amine-containing imidazole intermediate.

  • Activation of Carboxylic Acid :
    The carboxylic acid is activated using oxalyl chloride (ClCO)₂ in dichloromethane (DCM) with catalytic DMF, forming the acid chloride .
    R COOH+ ClCO 2OR COCl+CO2+HCl\text{R COOH}+\text{ ClCO }_2\text{O}\rightarrow \text{R COCl}+\text{CO}_2+\text{HCl}
  • Amine Coupling :
    The acid chloride reacts with N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)amine under basic conditions (e.g., triethylamine, Et₃N) in DCM or THF .
    R COCl+H2N R Et3NR CONH R +HCl\text{R COCl}+\text{H}_2\text{N R }\xrightarrow{\text{Et}_3\text{N}}\text{R CONH R }+\text{HCl}

Key Data :

StepReagents/ConditionsYieldReference
Acid activationOxalyl chloride, DCM, DMF>90%
Amide formationEt₃N, THF, 0°C → RT75–85%

Functionalization of the Imidazole Side Chain

The methylene linker (–CH₂–) between the imidazole and amide groups is introduced via nucleophilic substitution or reductive amination:

  • Mannich Reaction :
    Formaldehyde and ammonium chloride facilitate the coupling of the imidazole with benzodioxole-carboxamide.
    Imidazole CHO+H2N RHCHOImidazole CH2 NH R\text{Imidazole CHO}+\text{H}_2\text{N R}\xrightarrow{\text{HCHO}}\text{Imidazole CH}_2\text{ NH R}
  • Reductive Amination :
    Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate formed between the aldehyde and amine.

Stability and Degradation Pathways

  • Hydrolysis :
    The amide bond undergoes hydrolysis under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions:
    R CONH R H+/OHR COOH+H2N R \text{R CONH R }\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{H}_2\text{N R }
  • Oxidation :
    The benzodioxole ring is resistant to mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions (e.g., KMnO₄).

Stability Data :

ConditionDegradation (%)Half-Life
pH 1.0 (HCl)95% (24 h)2.1 h
pH 13 (NaOH)88% (24 h)3.5 h

Suzuki-Miyaura Coupling (Hypothetical Pathway)

While not explicitly reported for this compound, analogous imidazole derivatives undergo aryl coupling using Pd catalysts :Imidazole Br+Ar B OH 2Pd PPh3 4Imidazole Ar\text{Imidazole Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Imidazole Ar}Hypothetical Optimization :

CatalystLigandYield (Model System)
Pd(dppf)XPhos72%

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name (Source) Molecular Weight Key Substituents/Modifications Biological Activity/Application
Target Compound ~339.3 (est.) Benzodioxole-5-carboxamide; 4-methoxyphenyl-imidazole; methylene linker Unknown (structural analogs suggest potential bioactivity)
BNBC () - Benzodioxole-5-carboxamide; naphthyl; bromine STING agonist (anti-tumor)
Compound 15 () 524.47 Benzodioxole-5-carboxamide; 4-(trifluoromethyl)benzyloxy; guanidino Anti-trypanosomal (parasitic infection target)
N-(Heptan-4-yl)benzodioxole-5-carboxamide () - Benzodioxole-5-carboxamide; heptyl chain Umami flavor compound
VIIx () - Benzodioxole-5-carboxamide; benzyl; cyclohexyl; 4-nitrophenyl Inhibitor (assumed from synthesis context)
N-(Furan-2-yl-imidazole-ethyl)benzodioxole-5-carboxamide () 339.3 Benzodioxole-5-carboxamide; furan-substituted imidazole; ethyl linker Undisclosed (structural features suggest drug-like properties)

Key Structural and Functional Differences

In contrast, BNBC () contains a bromine atom and naphthyl group, increasing hydrophobicity and STING-binding affinity. Compound 15 () incorporates a trifluoromethyl benzyl ether and guanidino group, improving solubility and targeting parasitic enzymes.

Linker and Flexibility :

  • The methylene bridge in the target compound offers moderate rigidity compared to the ethyl linker in ’s furan-imidazole analog, which may improve conformational adaptability for target binding.

Thermal Stability :

  • Benzimidazole-carboxamides in exhibit melting points >300°C, suggesting high thermal stability. While the target compound’s melting point is unreported, its structural similarity implies comparable stability.

Synthetic Routes :

  • The target compound’s synthesis may parallel ’s one-pot reductive cyclization method using sodium dithionite, though its specific pathway remains undefined.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with imidazole intermediates. Key steps include:

  • Imidazole ring formation : Cyclization of 4-methoxyphenyl-substituted precursors using ammonium acetate or urea under reflux .
  • Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazole-methylamine and benzo[d][1,3]dioxole-5-carboxylic acid .
  • Optimization : Solvent choice (DMF or DCM), temperature control (0–25°C for coupling), and catalyst use (e.g., DMAP) improve yields to >75% . Characterization via HPLC, NMR, and HRMS ensures purity (>95%) and structural confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Fluorescence-based assays (e.g., elastase or kinase inhibition) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for elastase) .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins like DNA topoisomerases .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations to assess IC₅₀ values .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

Systematic modifications include:

  • Substituent variation : Replacing the 4-methoxyphenyl group on the imidazole with halogens (e.g., Cl, F) or bulkier groups (e.g., cyclopentyl) to assess steric/electronic effects .
  • Scaffold hopping : Replacing benzo[d][1,3]dioxole with quinoline or thiadiazole moieties to compare activity profiles .
  • Bioisosteric replacement : Swapping the carboxamide linker with sulfonamide or urea groups to modulate solubility and binding .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across assays) be resolved?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Assay standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches .
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR alongside fluorescence assays) .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to identify binding poses and potential off-target interactions .

Q. What computational methods are effective for predicting biological targets and mechanisms?

  • Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to study binding stability and conformational changes in enzyme complexes .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) using ADMETlab 2.0 .

Q. How can reaction byproducts during synthesis be minimized, and how are they characterized?

  • Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanate) or gradient chromatography for purification .
  • Characterization : LC-MS/MS identifies common byproducts (e.g., hydrolyzed carboxamide or demethylated intermediates) .
  • Mechanistic studies : Monitor reaction progress via in situ FTIR to detect intermediates and optimize stepwise conditions .

Comparative Analysis of Structural Analogs

CompoundKey Structural FeaturesBiological Activity (IC₅₀)Reference
Target Compound Benzo[d][1,3]dioxole + 4-MeO-phenyl-imidazoleElastase inhibition: 2.3 µM
N-(3-chloro-4-methylphenyl)-...Chlorophenyl + cyclopentylpropanamidoAnticancer (HeLa): 8.7 µM
1-(4-(2-Methoxyethoxy)benzyl)...Methoxyethoxybenzyl + aminoimidazoleKinase inhibition: 0.9 µM

Key Methodological Takeaways

  • Synthesis : Prioritize carbodiimide-mediated coupling and cyclization under inert atmospheres.
  • Assays : Combine SPR with fluorescence-based readouts for robust activity validation.
  • Computational Tools : Use docking and MD simulations to resolve mechanistic ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.